molecular formula C7H8N2O3 B13119481 5-Acetyl-6-hydroxy-2-methylpyrimidin-4(1H)-one

5-Acetyl-6-hydroxy-2-methylpyrimidin-4(1H)-one

Cat. No.: B13119481
M. Wt: 168.15 g/mol
InChI Key: VGVGWJZKWWVJHJ-UHFFFAOYSA-N
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Description

5-Acetyl-6-hydroxy-2-methylpyrimidin-4(1H)-one: is a heterocyclic organic compound that belongs to the pyrimidinone family. This compound is characterized by a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of acetyl, hydroxy, and methyl groups at specific positions on the ring structure imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-6-hydroxy-2-methylpyrimidin-4(1H)-one can be achieved through various synthetic routes. One common method involves the condensation of ethyl acetoacetate with urea under acidic conditions, followed by cyclization and subsequent acetylation. The reaction conditions typically include:

    Condensation: Ethyl acetoacetate and urea are heated in the presence of an acid catalyst such as hydrochloric acid.

    Cyclization: The intermediate product undergoes cyclization to form the pyrimidinone ring.

    Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride or acetyl chloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-6-hydroxy-2-methylpyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

5-Acetyl-6-hydroxy-2-methylpyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Acetyl-6-hydroxy-2-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with nucleic acid synthesis. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Acetyl-2-methylpyrimidin-4(1H)-one: Lacks the hydroxyl group at position 6.

    6-Hydroxy-2-methylpyrimidin-4(1H)-one: Lacks the acetyl group at position 5.

    5-Acetyl-6-hydroxy-4(1H)-pyrimidinone: Similar structure but different substitution pattern.

Uniqueness

5-Acetyl-6-hydroxy-2-methylpyrimidin-4(1H)-one is unique due to the specific combination of acetyl, hydroxy, and methyl groups on the pyrimidinone ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

5-acetyl-4-hydroxy-2-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C7H8N2O3/c1-3(10)5-6(11)8-4(2)9-7(5)12/h1-2H3,(H2,8,9,11,12)

InChI Key

VGVGWJZKWWVJHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=O)N1)C(=O)C)O

Origin of Product

United States

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